molecular formula C15H16Cl2N2O4S B3747961 ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3747961
M. Wt: 391.3 g/mol
InChI Key: FKQWYRHWRMCCFJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

The synthesis of ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the 2,2-dichloroacetyl group and the methoxymethyl group. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. The reaction conditions usually require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,2-dichloroacetyl group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O4S/c1-4-23-15(21)11-10(19-13(20)12(16)17)9-8(6-22-3)5-7(2)18-14(9)24-11/h5,12H,4,6H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQWYRHWRMCCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
ethyl 3-[(2,2-dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate

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